molecular formula C7H14Cl2N2O B14669505 1,1-Bis(2-chloroethyl)-3-ethylurea CAS No. 36014-32-1

1,1-Bis(2-chloroethyl)-3-ethylurea

Cat. No.: B14669505
CAS No.: 36014-32-1
M. Wt: 213.10 g/mol
InChI Key: DBGIGBAYFXOPKD-UHFFFAOYSA-N
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Description

1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound with the molecular formula C7H14Cl2N2O and a molecular weight of 213.105 g/mol . It is characterized by a density of approximately 1.183 g/cm³ and a boiling point of 369.3°C at 760 mmHg . As a member of the bis(2-chloroethyl)urea family, this compound is of significant interest in medicinal and organic chemistry research. Compounds featuring the 2-chloroethyl moiety are frequently investigated as key intermediates or precursors in the synthesis of more complex molecules, including the class of antineoplastic nitrosoureas . For instance, related compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (Carmustine or BCNU) are well-studied alkylating agents used in chemotherapy that cross-link DNA strands, disrupting DNA function . The structural features of this compound make it a valuable scaffold for exploring structure-activity relationships (SAR) and for developing novel bioactive molecules in experimental oncology . This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

36014-32-1

Molecular Formula

C7H14Cl2N2O

Molecular Weight

213.10 g/mol

IUPAC Name

1,1-bis(2-chloroethyl)-3-ethylurea

InChI

InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12)

InChI Key

DBGIGBAYFXOPKD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .

Comparison with Similar Compounds

Comparison with Other Chloroethylnitrosoureas

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

  • Structure : Features a cyclohexyl group instead of BCNU’s second chloroethyl moiety.
  • Mechanism :
    • Alkylation : Ethylene-14C-labeled CCNU binds to nucleic acids (DNA/RNA) and proteins .
    • Carbamoylation : Cyclohexyl-14C-labeled CCNU predominantly binds to proteins (e.g., albumin, poly-L-lysine) via cyclohexyl isocyanate intermediates .
  • Pharmacokinetics : Rapid plasma degradation (half-life ~5 minutes) with cerebrospinal fluid concentrations 3× higher than plasma in dogs .
  • Therapeutic Profile : Higher protein binding (40–60%) compared to BCNU, which may correlate with delayed toxicity .

Chlorozotocin

  • Structure : Contains a methylene-carboxamido group replacing one chloroethyl chain.
  • Mechanism :
    • Reduced Carbamoylating Activity : Lacks the cyclohexyl isocyanate moiety, resulting in lower protein binding .
    • DNA Cross-Linking : Generates fewer interstrand cross-links than BCNU but exhibits comparable bone marrow toxicity .

1-(2-Hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU)

  • Structure : Substitutes one chloroethyl group with a hydroxyethyl chain.
  • Activity : Induces higher DNA cross-linking than BCNU due to enhanced chemical stability, but acute toxicity limits its use .

Comparison with Non-Nitrosourea Chloroethyl Compounds

Bis(2-chloroethyl) Sulfide (Mustard Gas)

  • Structure : Two chloroethyl groups linked by a sulfur atom.
  • Mechanism : Alkylates DNA via sulfonium ion intermediates, causing cross-links and apoptosis. Unlike nitrosoureas, it lacks carbamoylating activity .
  • Toxicity: Severe vesicant and carcinogen; restricted under the Rotterdam Convention .

Bis(2-chloroethyl) Ether (BCEE)

  • Structure : Two chloroethyl groups linked by an oxygen atom.
  • Use : Industrial solvent and fumigant; structurally distinct from nitrosoureas.
  • Toxicity: Carcinogenic via non-specific alkylation; banned in Finland except for research .

Data Tables

Table 1: Comparative Properties of Chloroethylnitrosoureas

Compound Alkylating Activity Carbamoylating Activity Octanol/Water Coefficient DNA Cross-Link Efficiency Therapeutic Index
BCNU High High 0.8 Moderate Low
CCNU Moderate Very High 1.2 Low Moderate
Chlorozotocin Moderate Low 0.5 Low High
HECNU Very High Low 0.6 High Low

Table 2: Toxicity and Regulatory Status of Chloroethyl Compounds

Compound Primary Use Key Toxicity Regulatory Status
BCNU Anticancer Myelosuppression Approved (restricted)
Mustard Gas Chemical warfare Vesicant, carcinogen Banned (Rotterdam PIC)
Bis(2-chloroethyl) Ether Solvent Carcinogen Banned (Finland)

Key Research Findings

  • Carbamoylation vs. Alkylation : Carbamoylating activity correlates with acute toxicity (e.g., CCNU’s protein binding increases hepatotoxicity), while alkylating activity determines antileukemic efficacy .
  • Solility and Distribution: Lipophilicity (e.g., CCNU’s octanol/water coefficient = 1.2) enhances CNS penetration but exacerbates bone marrow toxicity .

Q & A

Q. What are the established synthetic routes for 1,1-Bis(2-chloroethyl)-3-ethylurea, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution, where ethylurea reacts with 2-chloroethyl groups under controlled conditions. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Purification : Column chromatography or recrystallization is used to isolate the product. Optimization may involve adjusting stoichiometry or using catalysts like triethylamine to neutralize HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with chloroethyl protons appearing as triplets (δ 3.6–3.8 ppm) and urea carbonyls at δ 155–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C7_7H14_{14}Cl2_2N2_2O, [M+H]+^+ calc. 237.0464) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95%) .

Q. How should researchers handle safety and regulatory compliance for this compound?

  • Safety : Use PPE (gloves, goggles, lab coat) due to potential carcinogenicity .
  • Regulatory : In regions like the EU, research use requires authorization under REACH or similar frameworks. Waste must be disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular Docking : Simulate interactions with target proteins (e.g., DNA alkylation enzymes) to predict binding affinity. Software like AutoDock Vina or Schrödinger Suite can identify optimal substituents .
  • QSAR Studies : Correlate structural features (e.g., chloroethyl group positioning) with cytotoxicity using datasets from analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, exposure time) to isolate variables.
  • Impurity Analysis : Use LC-MS to check for degradation products (e.g., ethylurea or chloroethylamine) that may skew results .
  • Mechanistic Studies : Compare alkylation efficiency via DNA cross-linking assays to confirm mode of action .

Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

  • Stability Studies : Incubate the compound in simulated biological fluids (pH 7.4, 37°C) and monitor degradation via:
  • LC-MS/MS : Identify breakdown products (e.g., ethylene derivatives).
  • FTIR : Track loss of urea carbonyl peaks (1700–1650 cm1^{-1}) .

Methodological Considerations

Q. How can researchers design dose-response experiments to evaluate cytotoxicity?

  • Cell Lines : Use cancer cell lines (e.g., HeLa or MCF-7) with non-malignant controls (e.g., HEK293).
  • Dosing : Test a logarithmic range (0.1–100 µM) over 24–72 hours.
  • Endpoints : Measure IC50_{50} via MTT assay and validate with apoptosis markers (e.g., Annexin V/PI staining) .

Q. What statistical approaches are robust for analyzing synergistic effects in combination therapies?

  • Chou-Talalay Method : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software.
  • ANOVA : Compare monotherapy vs. combination efficacy with post-hoc Tukey tests .

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